molecular formula C38H62O2 B132852 Retinol oleate CAS No. 631-88-9

Retinol oleate

Cat. No.: B132852
CAS No.: 631-88-9
M. Wt: 550.9 g/mol
InChI Key: FXKDHZXYYBPLHI-TUTABMRPSA-N
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Description

Retinol oleate is an ester of retinol (vitamin A) and oleic acid. It is a member of the retinoid family, which includes compounds derived from vitamin A. This compound is known for its role in skin care and cosmetic formulations due to its ability to promote skin health and rejuvenation. It is used in various topical applications to improve skin texture, reduce wrinkles, and enhance overall skin appearance.

Mechanism of Action

Target of Action

Retinol oleate, also known as all-trans-retinyl oleate, primarily targets the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These are nuclear receptors that function as ligand-inducible transcription factors . The expression of RBP4, the major transport protein of retinol in the circulation, is highest in the liver, where most of the body’s vitamin A reserves are stored as retinyl esters .

Mode of Action

This compound interacts with its targets, the RARs and RXRs, to regulate the transcription of a large number of genes, which mainly play a role in differentiation . The discovery of a nuclear retinoic acid receptor (RAR), which was shown to be a member of the superfamily of steroid/thyroid hormone nuclear receptors functioning as ligand-inducible transcription factors, was a breakthrough in understanding how retinoids exert their pleiotropic effects .

Biochemical Pathways

This compound is involved in the biosynthesis of active retinoids . The biosynthetic pathway starts from the endogenous mevalonic acid (MVA) pathway, extended by a β-carotene synthetic pathway module . This compound is converted to retinol, which then binds to RBP4 in the hepatocyte . After associating with transthyretin (TTR), the retinol/RBP4/TTR complex is released into the bloodstream and delivers retinol to tissues via binding to specific membrane receptors .

Pharmacokinetics

Clinical doses of isotretinoin, a retinoid, range from 0.5 to 8 mg/kg/day, with acute side effects appearing following doses of 1 mg/kg/day or greater . Plasma concentrations of isotretinoin following single and multiple doses peak between 2 to 4 hours and exhibit elimination half-lives of 10 to 20 hours .

Result of Action

The application of retinol significantly affects both cellular and molecular properties of the epidermis and dermis . It promotes keratinocytes proliferation, strengthens the protective function of the epidermis, restrains transepidermal water loss, protects collagen against degradation, and inhibits metalloproteinases activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the ratio of apo-CRBP (without retinoid bound) to holo-CRBP (with retinoid bound) has been shown to regulate retinoid metabolism within the cell . Moreover, the antioxidant butylated hydroxytoluene was added to prevent retinoids degradation .

Biochemical Analysis

Biochemical Properties

Retinol Oleate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving efficient mechanisms for the transport of Vitamin A in the circulation, a specific mechanism allowing for Vitamin A storage, and a mechanism for mobilizing Vitamin A from these stores in response to tissue needs .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The active form of Vitamin A, retinoic acid, affects many downstream target genes, some of which are up-regulated in cancers .

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The active form of Vitamin A, retinoic acid, affects many downstream target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Retinol oleate is synthesized through an esterification reaction between retinol and oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified through techniques such as recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for cosmetic and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Retinol oleate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form retinoic acid derivatives, which are biologically active forms of vitamin A.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to retinol and oleic acid.

    Transesterification: this compound can undergo transesterification reactions with other fatty acids to form different retinyl esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

    Transesterification: Catalysts such as sodium methoxide or lipases are used for transesterification reactions.

Major Products Formed:

    Oxidation: Retinoic acid derivatives.

    Hydrolysis: Retinol and oleic acid.

    Transesterification: Various retinyl esters depending on the fatty acid used.

Scientific Research Applications

Retinol oleate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its role in cellular differentiation and proliferation.

    Medicine: Explored for its potential in treating skin disorders, such as acne and psoriasis, due to its ability to regulate cell growth and differentiation.

    Industry: Utilized in cosmetic formulations for its anti-aging and skin-rejuvenating properties. It is also used in the development of novel drug delivery systems.

Comparison with Similar Compounds

    Retinyl Palmitate: An ester of retinol and palmitic acid, commonly used in skin care products for its stability and efficacy.

    Retinyl Acetate: An ester of retinol and acetic acid, known for its use in cosmetic formulations.

    Retinyl Propionate: An ester of retinol and propionic acid, used for its skin-rejuvenating properties.

Uniqueness of Retinol Oleate: this compound is unique due to its combination of retinol and oleic acid, which provides a balance of stability and efficacy. Its oleic acid component enhances skin penetration, making it effective in topical applications. Additionally, this compound’s ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24+,34-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKDHZXYYBPLHI-TUTABMRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021962
Record name Retinol oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-88-9
Record name Retinyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retinol oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retinol oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETINYL OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HU01DH65P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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